molecular formula C10H12BrNO B3248402 (S)-N-(1-(4-Bromophenyl)ethyl)acetamide CAS No. 186296-23-1

(S)-N-(1-(4-Bromophenyl)ethyl)acetamide

Cat. No.: B3248402
CAS No.: 186296-23-1
M. Wt: 242.11 g/mol
InChI Key: DRRCKKJEBGEBGR-ZETCQYMHSA-N
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Description

The Critical Role of Enantiopure Compounds in Chemical Research

Enantiopure compounds, which consist of a single enantiomer, are of paramount importance in chemical research and various industrial applications. numberanalytics.com Biological systems, such as enzymes and receptors in the human body, are inherently chiral and often interact differently with the two enantiomers of a chiral molecule. wikipedia.orgnumberanalytics.commusechem.com This enantioselectivity means that one enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or cause adverse side effects. wikipedia.orgmusechem.com The tragic case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, starkly illustrates the critical need for enantiopure pharmaceuticals. musechem.com Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a fundamental requirement in medicinal chemistry and pharmacology. mdpi.comresearchgate.net The development of methods to produce single-enantiomer drugs can lead to improved therapeutic efficacy and safety profiles. musechem.comresearchgate.net

Overview of (S)-N-(1-(4-Bromophenyl)ethyl)acetamide as a Key Chiral Intermediate

This compound is a specific chiral amide that serves as a valuable intermediate in the synthesis of more complex chiral molecules. Its structure incorporates a stereogenic center, an amide group, and a bromophenyl moiety. The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical transformations, such as cross-coupling reactions, allowing for the elaboration of the molecule into a variety of derivatives. The "S" designation in its name refers to the specific stereochemical configuration at the chiral center. This compound is part of the broader class of 2-arylethylamines, which are prevalent in many natural bioactive compounds and nitrogen-containing drugs due to their ability to cross the blood-brain barrier. mdpi.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S)-1-(4-bromophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRCKKJEBGEBGR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277401
Record name N-[(1S)-1-(4-Bromophenyl)ethyl]acetamide
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Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186296-23-1
Record name N-[(1S)-1-(4-Bromophenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186296-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1S)-1-(4-Bromophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of S N 1 4 Bromophenyl Ethyl Acetamide

The physical and chemical properties of (S)-N-(1-(4-Bromophenyl)ethyl)acetamide are crucial for its handling, purification, and application in synthesis. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol chemicalbook.com
CAS Number 186296-23-1 chemicalbook.com
Appearance Solid
Purity 95%
Storage Temperature Room Temperature

Stereochemical Aspects and Chirality Control in Reactions Involving S N 1 4 Bromophenyl Ethyl Acetamide

Methodologies for Enantiomeric Purity Assessment and Stereochemical Verification

Ensuring the enantiomeric purity of (S)-N-(1-(4-Bromophenyl)ethyl)acetamide is crucial for its application in stereoselective processes. Several analytical techniques are employed to quantify the enantiomeric excess (ee) and confirm the absolute configuration of the stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. semanticscholar.orgsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently effective for this class of compounds. researchgate.netmdpi.com The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. mdpi.comnih.gov For instance, a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) is often used as the mobile phase in normal-phase chromatography. researchgate.net

Table 1: Illustrative Chiral HPLC Conditions for Separation of Chiral Amine Derivatives

ParameterCondition 1Condition 2
Column Chiralpak IA (Amylose based)Lux Amylose-2
Mobile Phase n-Hexane:Ethanol:Diethylamine (90:10:0.1 v/v/v)Water:Acetonitrile:Acetic Acid (50:50:0.1 v/v/v)
Flow Rate 0.9 mL/min1.0 mL/min
Temperature Ambient20 °C
Detection 254 nm256 nm
This table presents typical starting conditions for the chiral separation of compounds structurally similar to this compound, based on published methods for other chiral molecules. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for stereochemical analysis. nih.govsemanticscholar.org In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the resulting diastereomeric species exhibit distinct NMR signals. nih.govsemanticscholar.org

Chiral Derivatizing Agents (CDAs): The compound can be reacted with a chiral agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric amides. nih.gov The differing spatial environments of the nuclei in these diastereomers lead to separate signals in the ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for the determination of enantiomeric excess. semanticscholar.org

Chiral Solvating Agents (CSAs): These agents, such as chiral lanthanide shift reagents or chiral ionic liquids, form transient diastereomeric complexes with the enantiomers. nih.gov This association induces chemical shift differences (Δδ) between the signals of the R- and S-enantiomers, which can be used for quantification.

Optical Rotation: Measurement of optical rotation using a polarimeter can serve as a quick check for enantiomeric enrichment. A pure enantiomer will rotate the plane of polarized light in a specific direction, while a racemic mixture will be optically inactive. sigmaaldrich.com However, this method is generally not sufficient on its own for accurate determination of enantiomeric excess and is best used in conjunction with other techniques like chiral HPLC.

Stereoselective Transformations Governed by the Chiral Center of the Compound

The pre-existing stereocenter in this compound can act as a chiral controlling element in subsequent chemical reactions, a process known as substrate-controlled diastereoselection. In such transformations, the chiral center influences the stereochemical outcome of a newly forming stereocenter elsewhere in the molecule, leading to a preference for one diastereomer over another.

A common example of this principle involves the deprotonation of the α-carbon to the amide carbonyl, followed by alkylation. The chiral center at the ethyl group can direct the approach of an electrophile to the resulting enolate. According to Cram's rule or its more refined models (Felkin-Anh), the incoming electrophile will preferentially attack from the less sterically hindered face of the planar enolate. The bulky 4-bromophenyl group will orient itself to minimize steric interactions, thereby creating a biased environment that favors the formation of one diastereomer.

While specific, documented examples of stereoselective transformations governed directly by the chiral center of this compound are not prevalent in readily available literature, the principle is a cornerstone of asymmetric synthesis. masterorganicchemistry.com For a reaction to be stereoselective, it must favor the formation of one stereoisomer over another. masterorganicchemistry.com The efficiency of this stereochemical transfer depends on the reaction conditions and the nature of the reactants.

Influence of Chiral Inductors and Auxiliaries on Enantioselectivity during Synthesis

The enantioselective synthesis of this compound relies heavily on the use of chiral inductors or chiral auxiliaries to control the stereochemistry during the formation of the crucial C-N bond or the reduction of a prochiral ketone. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. In the context of synthesizing the target compound, a common strategy involves the use of chiral oxazolidinones or pseudoephedrine as auxiliaries. nih.gov

For example, an acyl chloride could be attached to a chiral oxazolidinone auxiliary. The resulting chiral imide can undergo various reactions, such as alkylation or reduction, where the bulky groups on the auxiliary block one face of the molecule, forcing the reagent to approach from the opposite, less-hindered side. This results in the formation of a new stereocenter with a high degree of stereocontrol. Subsequent hydrolysis of the amide bond removes the auxiliary, yielding the desired chiral product.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationStereochemical Control Mechanism
Evans' Oxazolidinones Asymmetric alkylation, aldol (B89426) reactionsSteric hindrance from the substituent on the oxazolidinone ring directs electrophilic attack. nih.gov
Pseudoephedrine Asymmetric alkylationThe auxiliary chelates to a metal cation, forming a rigid structure that directs alkylation. wikipedia.org
Camphorsultam Michael additions, aldol reactionsThe bulky camphor (B46023) skeleton effectively shields one face of the reactive intermediate. wikipedia.org
(R)-Phenylglycinol Strecker amino acid synthesisForms a chiral imine intermediate that directs the nucleophilic addition of cyanide. nih.gov
This table summarizes well-established chiral auxiliaries and their general mechanisms for inducing stereoselectivity, which are applicable to the synthesis of chiral amines and amides. wikipedia.orgnih.gov

Asymmetric Catalysis: An alternative to stoichiometric chiral auxiliaries is the use of a chiral catalyst. For instance, the asymmetric reduction of the corresponding prochiral ketimine, N-(1-(4-bromophenyl)ethylidene)acetamide, or the precursor ketone, 4'-bromoacetophenone, can furnish the chiral amine. This is often achieved through catalytic hydrogenation or transfer hydrogenation using a chiral metal complex (e.g., based on Ruthenium, Rhodium, or Iridium) with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer.

Applications of S N 1 4 Bromophenyl Ethyl Acetamide As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Stereodefined Organic Compounds

The inherent chirality of (S)-N-(1-(4-bromophenyl)ethyl)acetamide makes it an excellent starting point for the synthesis of a wide array of stereodefined organic compounds. The strategic placement of functional groups allows for its elaboration into more complex structures with high levels of stereocontrol.

Construction of Chiral Intermediates for Complex Molecular Architectures

This compound serves as a valuable precursor for the synthesis of chiral amines and their derivatives, which are key intermediates in the construction of complex molecular frameworks. The acetamide (B32628) group can be hydrolyzed under acidic or basic conditions to furnish the corresponding chiral primary amine, (S)-1-(4-bromophenyl)ethylamine, without compromising the stereochemical integrity of the chiral center. google.com This primary amine is a versatile intermediate for the synthesis of more complex structures.

For instance, the enolate of this compound can undergo diastereoselective alkylation reactions. The existing stereocenter directs the approach of the incoming electrophile, leading to the formation of one diastereomer in preference to the other. rsc.org This strategy allows for the creation of new stereocenters with a high degree of control.

Table 1: Representative Diastereoselective Alkylation of the Lithium Enolate of this compound

EntryElectrophileProduct Diastereomeric Ratio (syn:anti)Yield (%)
1Methyl iodide85:1578
2Benzyl bromide90:1082
3Allyl bromide88:1275

This table presents hypothetical data based on established principles of diastereoselective alkylation of chiral amides to illustrate the potential of this compound.

Preparation of Novel Chiral Ligands and Organocatalysts

The chiral scaffold of this compound is an ideal starting point for the design and synthesis of novel chiral ligands and organocatalysts. The primary amine, obtained after hydrolysis, can be readily derivatized to introduce coordinating groups for metal-based catalysts or functional groups for organocatalysis.

For example, the reaction of (S)-1-(4-bromophenyl)ethylamine with salicylaldehyde (B1680747) derivatives can yield chiral Schiff base ligands. These ligands can then be complexed with transition metals, such as palladium, to create chiral catalysts for asymmetric transformations. A study has detailed the synthesis of a chiral Schiff base from (S)-(−)-1-(4-bromophenyl)ethylamine and 4-methoxyanisaldehyde, which was subsequently used to form a palladium(II) complex. nih.gov

Furthermore, the chiral amine can be incorporated into more complex structures to create bifunctional organocatalysts. These catalysts, often possessing both a Lewis basic site (the amine) and a hydrogen-bond donor (e.g., a urea (B33335) or thiourea (B124793) group), can effectively control the stereochemical outcome of a variety of organic reactions.

Elaboration of Complex Natural Product Scaffolds and Analogs

The synthesis of natural products and their analogs often requires the use of chiral building blocks to establish the correct stereochemistry. While direct application of this compound in the total synthesis of complex natural products is not yet widely documented, its structural motifs are present in various biologically active molecules. The 4-bromophenyl group, in particular, is a common feature in marine natural products. nih.gov

The versatility of this compound allows for its potential incorporation into synthetic routes towards such complex targets. The chiral ethylamine (B1201723) fragment can be used to set a key stereocenter, while the aryl bromide provides a handle for further elaboration through cross-coupling reactions.

Integration into Sequential Catalytic Processes for Enhanced Selectivity

Sequential, or tandem, catalytic processes offer a powerful strategy for increasing molecular complexity in a single operation, often with improved efficiency and selectivity. The bifunctional nature of this compound, possessing both a chiral center and a reactive aryl bromide, makes it an attractive substrate for such processes.

For example, a one-pot reaction sequence could involve a diastereoselective transformation directed by the chiral center, followed by a palladium-catalyzed cross-coupling reaction at the aryl bromide position. This would allow for the rapid construction of complex, enantioenriched molecules from a single, readily available starting material. The development of such sequential catalytic systems utilizing this chiral building block is an active area of research.

Analysis of Reactivity and Selectivity Profiles in Downstream Transformations

The synthetic utility of this compound is greatly enhanced by the distinct reactivity of its functional groups, allowing for selective transformations.

The bromine atom on the phenyl ring is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification. The reactivity of the aryl bromide is generally high, allowing for coupling under relatively mild conditions, which is crucial for preserving the integrity of the chiral center.

Table 2: Representative Suzuki Cross-Coupling Reactions of this compound

EntryBoronic AcidCatalystProductYield (%)
1Phenylboronic acidPd(PPh₃)₄(S)-N-(1-(Biphenyl-4-yl)ethyl)acetamide92
24-Methoxyphenylboronic acidPd(dppf)Cl₂(S)-N-(1-(4'-Methoxybiphenyl-4-yl)ethyl)acetamide88
3Thiophene-2-boronic acidPd₂(dba)₃ / SPhos(S)-N-(1-(4-(Thiophen-2-yl)phenyl)ethyl)acetamide85

This table presents hypothetical data based on established protocols for Suzuki cross-coupling reactions on similar aryl bromides to illustrate the potential of this compound.

The acetamide group can also be selectively transformed. As previously mentioned, it can be hydrolyzed to the corresponding amine. google.com Alternatively, the N-H bond can be deprotonated to form an enolate, which can then participate in various C-C bond-forming reactions. The selectivity of these transformations can often be controlled by the choice of reagents and reaction conditions, further highlighting the synthetic versatility of this chiral building block.

Mechanistic Investigations of Reactions Involving S N 1 4 Bromophenyl Ethyl Acetamide

Elucidation of Reaction Pathways and Kinetic Profiles

Hydrolysis: The hydrolysis of amides can proceed under both acidic and basic conditions. The mechanism generally involves nucleophilic attack at the carbonyl carbon. For N-substituted acetanilides, studies on related compounds suggest that the rate of hydrolysis is influenced by the electronic nature of substituents on the phenyl ring. For instance, research on the hydrolysis of phenylureas, which share the N-aryl-carbonyl motif, indicates an addition-elimination mechanism. rsc.orgcapes.gov.br A similar pathway can be postulated for (S)-N-(1-(4-Bromophenyl)ethyl)acetamide. The kinetic profile would be expected to follow pseudo-first-order kinetics under conditions where the concentration of the hydrolyzing agent (e.g., H₃O⁺ or OH⁻) is in large excess.

Cross-Coupling Reactions: The presence of a bromine atom on the phenyl ring makes this compound a potential substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. youtube.com These reactions are fundamental in carbon-carbon bond formation. For example, in a Suzuki coupling, the reaction pathway would involve the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. mdpi.comresearchgate.net The kinetics of such reactions are complex and depend on various factors including the catalyst, ligands, base, and solvent system.

Enzymatic Reactions: The chiral nature of this compound suggests its potential involvement in stereoselective enzymatic reactions. Lipases, for instance, are widely used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation or hydrolysis. rsc.orgnih.govnih.govmdpi.commdpi.com A plausible reaction pathway would involve the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the amine or alcohol. The kinetic profile would be characterized by different reaction rates for the (R) and (S) enantiomers, allowing for their separation.

Transition State Analysis and Energy Landscape Mapping

Direct transition state analysis and energy landscape mapping for reactions of this compound are absent from the literature. However, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for such investigations on analogous systems.

For instance, a DFT study on the gas-phase thermal decomposition of N-diacetamides proposed a mechanism involving a six-membered transition state. mdpi.com This study calculated activation energies and thermodynamic parameters, providing a map of the energy landscape for the decomposition pathway. Similar computational approaches could be applied to reactions of this compound to:

Model Transition States: For a given reaction, such as amide hydrolysis or a cross-coupling step, the geometry and energy of the transition state could be calculated. This would provide insight into the bond-forming and bond-breaking processes.

The following table illustrates the type of data that could be generated from such a computational study, using hypothetical values for a generic reaction of an N-aryl acetamide (B32628).

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Intermediate 1+5.2
Transition State 1 (TS1)+15.8
Intermediate 2-2.5
Transition State 2 (TS2)+12.3
Products-10.7

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Assessment of Substituent Effects on Reactivity, Regioselectivity, and Stereoselectivity

While a systematic study of substituent effects specifically for this compound is not available, general principles of physical organic chemistry and studies on related compounds can provide predictive insights.

Reactivity: The electronic nature of substituents on the phenyl ring can significantly influence the reactivity of the molecule.

Amide Group: The acetamido group itself is generally considered an activating, ortho-, para-directing group in electrophilic aromatic substitution due to the lone pair on the nitrogen atom, although its activating ability is moderated by the electron-withdrawing nature of the adjacent carbonyl group. lumenlearning.com

Bromine Atom: The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also ortho-, para-directing because of its ability to donate electron density through resonance. lumenlearning.com In nucleophilic aromatic substitution, the bromine would be the leaving group, and its reactivity would be enhanced by strong electron-withdrawing groups on the ring.

Regioselectivity: In reactions where the aromatic ring participates, such as electrophilic aromatic substitution, the directing effects of the existing substituents would determine the position of the incoming group. The interplay between the ortho-, para-directing acetamido and bromo groups would likely lead to a mixture of products, with the precise ratio depending on steric hindrance and the specific reaction conditions.

Stereoselectivity: The chiral center at the ethyl group is a key feature influencing the stereochemical outcome of reactions.

Reactions at the Chiral Center: If the reaction occurs at the chiral center (e.g., SN1 or SN2 substitution), the mechanism will dictate the stereochemical outcome. An SN2 reaction would proceed with inversion of configuration, while an SN1 reaction would lead to racemization.

Enzymatic Reactions: As mentioned, enzymatic reactions are often highly stereoselective. An enzyme would preferentially bind and react with one enantiomer over the other, leading to a high degree of stereoselectivity in the product formation. nih.gov

The table below summarizes the expected electronic effects of various substituents on the reactivity of an N-aryl acetamide system.

Substituent (at para-position)Electronic EffectExpected Effect on Nucleophilicity of the Amide NitrogenExpected Effect on Electrophilicity of the Carbonyl Carbon
-NO₂Electron-withdrawingDecreaseIncrease
-CNElectron-withdrawingDecreaseIncrease
-BrElectron-withdrawing (inductive), Electron-donating (resonance)Slight DecreaseSlight Increase
-CH₃Electron-donatingIncreaseDecrease
-OCH₃Electron-donatingIncreaseDecrease

This table presents generalized substituent effects and serves as a theoretical guide.

Computational and Theoretical Studies of S N 1 4 Bromophenyl Ethyl Acetamide

Molecular Modeling of Conformations, Interactions, and Dynamics

Molecular modeling techniques are employed to explore the conformational landscape of (S)-N-(1-(4-bromophenyl)ethyl)acetamide, identify stable conformers, and simulate its dynamic behavior. These studies typically utilize molecular mechanics (MM) force fields, which treat molecules as a collection of atoms interacting through a set of classical potential energy functions.

Conformational analysis is crucial for understanding the molecule's preferred shapes. The key degrees of freedom in this compound are the rotations around the C-N amide bond and the C-C bond linking the chiral center to the bromophenyl ring. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated, revealing the lowest energy (most stable) conformations.

Molecular dynamics (MD) simulations can provide further insights into the behavior of the molecule over time. nih.gov In these simulations, the classical equations of motion are solved for all atoms in the system, offering a view of the conformational flexibility and intermolecular interactions, for instance, with a solvent or a biological receptor. nih.gov Studies on related acetamide (B32628) derivatives have highlighted the importance of hydrogen bonding and other non-covalent interactions in determining their packing in the solid state and their interactions with biological targets. nih.gov For this compound, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.

Table 1: Predicted Stable Conformers of this compound and Their Relative Energies This table presents hypothetical data that would be generated from a typical molecular mechanics-based conformational search.

ConformerDihedral Angle (C-C-N-C, degrees)Dihedral Angle (N-C-C-C_aromatic, degrees)Relative Energy (kcal/mol)
1178.565.20.00
2-5.870.11.25
3175.3-175.82.10

Quantum Chemical Calculations of Electronic Structure and Energetics

To gain a more detailed understanding of the electronic properties of this compound, quantum chemical calculations are necessary. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP with a basis set such as 6-31G(d) to provide a good balance between accuracy and computational cost. Such methods have been successfully applied to study other acetamide derivatives. nih.govresearchgate.net

These calculations can determine a wide range of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide information about the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the distribution of electron density can be analyzed through calculations of atomic charges and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen.

Table 2: Calculated Electronic Properties of this compound This table contains representative data that would be obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D
NBO Charge on Carbonyl Oxygen-0.65 e
NBO Charge on Amide Nitrogen-0.45 e

Prediction of Reactivity, Stereoselectivity, and Mechanistic Pathways

The insights gained from molecular modeling and quantum chemical calculations can be used to predict the reactivity and stereoselectivity of this compound. Computational tools are increasingly used to forecast the outcomes of organic reactions. rsc.orgnih.gov

Reactivity indices derived from DFT, such as Fukui functions, can pinpoint the most reactive sites within the molecule for both nucleophilic and electrophilic attack. researchgate.net For instance, the analysis of these indices could predict the likelihood of substitution reactions on the bromophenyl ring or reactions involving the amide group.

Understanding the stereoselectivity in the synthesis of this compound is another area where computational chemistry can provide valuable information. For example, if the compound is synthesized via the acylation of (S)-1-(4-bromophenyl)ethylamine, computational modeling can be used to investigate the transition states of the reaction. By comparing the activation energies for the formation of different stereoisomers, it is possible to rationalize and predict the observed stereochemical outcome.

Mechanistic pathways for potential reactions, such as hydrolysis of the amide bond or nucleophilic substitution at the chiral center, can also be elucidated. By mapping the potential energy surface of the reaction, transition states can be located, and activation barriers can be calculated, providing a detailed, atomistic picture of the reaction mechanism.

Advanced Analytical Techniques for the Characterization and Purity Determination of S N 1 4 Bromophenyl Ethyl Acetamide

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Quantification

The determination of enantiomeric excess (ee) is a critical step in the analysis of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for separating enantiomers and quantifying their relative amounts. chromatographyonline.comheraldopenaccess.us

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone for the enantiomeric purity assessment of compounds like (S)-N-(1-(4-Bromophenyl)ethyl)acetamide. The separation mechanism relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving a wide range of chiral molecules, including amides. phenomenex.comchromatographyonline.com

For the analysis of this compound, a normal-phase HPLC method would likely be employed. A typical setup would involve a column such as a Chiralpak® AD-H or Chiralcel® OD-H, which contain amylose or cellulose derivatives, respectively. The mobile phase composition is crucial for achieving optimal separation and would typically consist of a mixture of a non-polar solvent like n-hexane or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The addition of a small amount of an acidic or basic additive can further improve peak shape and resolution.

A hypothetical, yet representative, HPLC method for determining the enantiomeric excess of this compound is outlined in the table below.

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Expected Retention Time (S)-enantiomer ~ 8.5 min
Expected Retention Time (R)-enantiomer ~ 10.2 min

This table represents a plausible HPLC method based on common practices for separating similar chiral compounds.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern chromatography data systems can automatically calculate the percentage of each enantiomer and the resulting enantiomeric excess.

Gas Chromatography (GC):

Chiral GC is another valuable technique for the analysis of volatile and thermally stable chiral compounds. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wiley-vch.de For the analysis of this compound, the compound would first need to be sufficiently volatile or derivatized to enhance its volatility.

A potential chiral GC method could utilize a cyclodextrin-based column, such as one containing a permethylated beta-cyclodextrin. The high resolution of capillary GC can provide excellent separation of enantiomers.

ParameterValue
Column Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm film)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Temperature Program 150 °C (hold 2 min), ramp to 220 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Expected Retention Time (S)-enantiomer ~ 15.3 min
Expected Retention Time (R)-enantiomer ~ 15.8 min

This table represents a plausible GC method based on common practices for separating similar chiral compounds.

Advanced Spectroscopic Methods (e.g., 2D NMR, HRMS, CD) for Structural Elucidation

While chromatography confirms purity and enantiomeric excess, spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the methine proton (CH-N) and the methyl protons of the ethyl group, as well as with the amide proton (N-H). It would also show correlations between the aromatic protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon atom that has attached protons.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.gov This technique can confirm the molecular formula C₁₀H₁₂BrNO. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the amide bond and the bond between the chiral center and the phenyl ring.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. researchgate.netaps.org An enantiomerically pure sample of this compound will produce a characteristic CD spectrum, while its enantiomer, the (R)-form, will produce a mirror-image spectrum. The racemic mixture will show no CD signal. This technique is particularly useful for confirming the presence of a single enantiomer and can sometimes be used to infer the absolute configuration by comparing the experimental spectrum to theoretically calculated spectra or to spectra of structurally related compounds with known absolute configurations. osti.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. nih.gov This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice. To perform this analysis, a suitable single crystal of this compound must be grown.

The diffraction pattern of X-rays from the crystal allows for the calculation of the electron density distribution, which in turn reveals the precise spatial arrangement of all atoms in the molecule. For chiral molecules, the anomalous dispersion of X-rays by the atoms, particularly heavier atoms like bromine, can be used to determine the absolute stereochemistry of the chiral center without ambiguity. nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment.

The crystal structure of the related achiral molecule, N-(4-bromophenyl)acetamide, has been reported to crystallize in the monoclinic space group P2₁/c. nih.govresearchgate.net While this provides some information on the packing of similar molecules, the crystal structure of the chiral this compound would be unique.

The data obtained from X-ray crystallography would include precise bond lengths, bond angles, and torsion angles, providing a complete solid-state analysis of the molecule's conformation.

ParameterExpected Data from X-ray Crystallography
Crystal System e.g., Monoclinic, Orthorhombic
Space Group A non-centrosymmetric space group (e.g., P2₁)
Unit Cell Dimensions a, b, c, α, β, γ
Flack Parameter A value close to 0 for the (S)-configuration
Bond Lengths Precise distances between all atoms (e.g., C-Br, C-N, C=O)
Bond Angles Angles between bonded atoms
Torsion Angles Dihedral angles defining the molecular conformation

This table outlines the type of data that would be generated from a successful single-crystal X-ray diffraction experiment.

Derivatives and Analogues of S N 1 4 Bromophenyl Ethyl Acetamide

Synthesis and Comprehensive Characterization of Structural Analogues

The synthesis of structural analogues of (S)-N-(1-(4-Bromophenyl)ethyl)acetamide typically begins with the chiral amine precursor, (S)-(-)-1-(4-bromophenyl)ethylamine. chemscene.comwikipedia.orgresearchgate.net This key intermediate is commercially available and can be prepared through various established methods in asymmetric synthesis. The most common route to obtaining the acetamide (B32628) and its analogues is the acylation of this primary amine.

Standard acylation procedures involve the reaction of (S)-(-)-1-(4-bromophenyl)ethylamine with an appropriate acylating agent, such as an acid chloride or acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. libretexts.org For instance, the reaction with acetyl chloride or acetic anhydride in a suitable solvent like dichloromethane (B109758) yields this compound.

The comprehensive characterization of these synthesized analogues is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's connectivity. For example, in N-(4-bromophenyl)-2-(4-formylphenoxy)acetamide, a related analogue, the proton of the formyl group (CHO) appears as a singlet at δ 9.94 ppm, while the methylene (B1212753) protons (OCH2) resonate as a singlet at δ 4.69 ppm. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The N-H stretch of the amide is typically observed in the region of 3300-3500 cm-1, while the strong C=O stretch of the amide carbonyl appears around 1630-1680 cm-1. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For N-(4-bromophenyl)-2-(4-formylphenoxy)acetamide, the calculated mass-to-charge ratio (m/z) for the molecular ion [M+H]+ is 334.10. rsc.org

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction offers the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of the chiral center. Studies on related compounds, such as a new polymorph of N-(4-bromophenyl)acetamide, reveal detailed bond lengths within the acetamide and bromophenyl regions. researchgate.net For instance, the C-Br bond length was determined to be 1.8907 (19) Å. researchgate.net The crystal structure of N-[(1S)-1-phenylethyl]benzamide, a close analogue, has been shown to exhibit conformational trimorphism, highlighting the complex solid-state behavior of these molecules. nih.gov

A summary of characterization data for a representative analogue is presented in the table below.

Table 1: Spectroscopic Data for N-(4-Bromophenyl)-2-(4-formylphenoxy)acetamide rsc.org

Technique Observed Data
IR (film, cm-1) 2924, 2851, 1688, 1593, 1509, 1433, 1309, 1245, 1159, 1063, 837
1H NMR (400 MHz, CDCl3, δ ppm) 9.94 (s, 1H, CHO), 8.19 (brs, 1H, CONH), 7.91 (d, J = 8.7 Hz, 2H, ArH), 7.48-7.49 (m, 4H, ArH), 7.12 (d, J = 8.7 Hz, 2H, ArH), 4.69 (s, 2H, OCH2)
ESI-MS (m/z) Calculated for C15H12BrNO3: 333.0. Found: 334.10 (M+H)+, 336.14 (M+2)+

Research into Modifications of the Acetamide Moiety and Their Impact on Reactivity

The acetamide moiety is a cornerstone of the molecule's identity and reactivity. Its chemical behavior is primarily dictated by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the nitrogen atom, although the latter is attenuated by the electron-withdrawing effect of the carbonyl group. patsnap.com Research into modifications of this functional group aims to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

The reactivity of the acetamide group is evident in its hydrolysis under acidic or basic conditions, which cleaves the amide bond to yield the corresponding carboxylic acid and amine. libretexts.org In an acidic medium, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. patsnap.com Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. patsnap.com

Modifications to the acetyl group can significantly impact this reactivity. For instance, replacing the methyl group with a more electron-withdrawing group, such as a trifluoromethyl group, would be expected to increase the electrophilicity of the carbonyl carbon, potentially making the amide more susceptible to nucleophilic attack. Conversely, substituting the methyl group with a bulkier alkyl group could introduce steric hindrance, thereby slowing down the rate of reactions at the carbonyl center.

Furthermore, the amide nitrogen can participate in reactions, although its lone pair is delocalized onto the adjacent carbonyl group. The N-H proton can be deprotonated by a strong base, and the resulting anion can act as a nucleophile. The nature of the acyl group influences the acidity of this proton; a more electron-withdrawing acyl group increases the acidity of the N-H proton.

Exploration of Variations in the Aryl Halide Substituent for Tunable Properties

The 4-bromophenyl group is a key component that significantly influences the electronic properties and intermolecular interactions of the molecule. The bromine atom, being an electron-withdrawing group through induction and an ortho-, para-director, affects the reactivity of the aromatic ring in electrophilic substitution reactions. Research in this area focuses on replacing the bromine atom with other halogens (F, Cl, I) or other substituents to fine-tune the molecule's properties for specific applications.

The nature of the aryl halide substituent can have a profound impact on the molecule's physical and chemical characteristics:

Steric Effects: The size of the halogen atom (I > Br > Cl > F) can influence the crystal packing and conformation of the molecule in the solid state. This can lead to the formation of different polymorphs with distinct physical properties, as observed in the case of N-[(1S)-1-phenylethyl]benzamide. nih.gov

Reactivity in Cross-Coupling Reactions: The carbon-halogen bond is a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. Therefore, changing the halogen substituent provides a handle to control the reactivity in these synthetic transformations, allowing for the facile introduction of a wide range of functional groups at the 4-position of the phenyl ring.

The synthesis of analogues with different aryl halide substituents can be achieved by starting with the corresponding 4-halo-substituted phenylethylamine. For example, N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives have been synthesized to explore their biological activities. researchgate.netnih.gov

Table 2: Comparison of Properties of Aryl Halides

Halogen Electronegativity (Pauling Scale) van der Waals Radius (Å) C-X Bond Energy (kJ/mol in C6H5X)
F 3.981.47523
Cl 3.161.75406
Br 2.961.85347
I 2.661.98280

Academic Research Applications of Derived Compounds in Synthetic Chemistry

Derivatives of this compound have found utility in various areas of academic research, particularly in asymmetric synthesis and medicinal chemistry. The inherent chirality of the molecule makes it a valuable building block and chiral auxiliary.

Chiral Ligands for Asymmetric Catalysis: The chiral amine precursor, (S)-1-(4-bromophenyl)ethylamine, can be used to synthesize chiral ligands for transition metal catalysts. These chiral catalysts can then be employed in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, to produce enantiomerically enriched products. The electronic and steric properties of the ligand, which can be tuned by modifying the acetamide and aryl halide moieties, play a crucial role in determining the efficiency and selectivity of the catalyst.

Chiral Auxiliaries: The chiral (S)-1-(4-bromophenyl)ethyl group can be used as a chiral auxiliary to control the stereochemical outcome of reactions at a remote prochiral center. After the desired stereoselective transformation, the auxiliary can be cleaved to afford the enantiomerically pure product.

Building Blocks for Bioactive Molecules: The N-phenylacetamide scaffold is present in numerous biologically active compounds. nih.govnih.gov Derivatives of this compound can be used as intermediates in the synthesis of novel drug candidates. For instance, related phenoxy acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties. nih.gov The ability to systematically modify the structure allows for the exploration of structure-activity relationships (SAR) to optimize the biological activity of these compounds. The use of chiral building blocks like (S)-N-(1-phenylethyl)acetamide is crucial in pharmaceutical research, as different enantiomers of a drug often exhibit different pharmacological and toxicological profiles. smolecule.com

Future Research Directions and Synthetic Prospects Involving S N 1 4 Bromophenyl Ethyl Acetamide

Development of Novel Asymmetric Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of enantiomerically pure amines and their derivatives is a cornerstone of modern medicinal and materials chemistry. While classical resolution methods are often employed, future research will undoubtedly focus on the development of more efficient and sustainable asymmetric syntheses of (S)-N-(1-(4-Bromophenyl)ethyl)acetamide and its precursors.

A primary area of investigation lies in the catalytic asymmetric reduction of the corresponding prochiral ketimine or the reductive amination of 4-bromoacetophenone. Advances in transition metal catalysis, particularly with earth-abundant metals like iron and nickel, offer promising avenues. For instance, NiH-catalyzed asymmetric hydroarylation of N-acyl enamines has emerged as a powerful method for accessing chiral benzylamines with high enantioselectivity. semanticscholar.org Future work could adapt this methodology for the synthesis of the target compound, potentially reducing the reliance on more expensive and toxic heavy metals.

Another key direction is the enhancement of biocatalytic methods. The enzymatic kinetic resolution of racemic 1-(4-bromophenyl)ethylamine is a viable route to the (S)-enantiomer, which can then be acylated. Lipases are commonly used for the enantioselective acylation of racemic amines. Research into novel, more robust, and highly selective enzymes, perhaps through directed evolution, could significantly improve the efficiency of this process. The use of immobilized enzymes in continuous flow reactors is also a critical area for development, as it allows for easier catalyst recycling and process automation. nih.govnih.gov

Enzymatic Resolution Strategy Acylating Agent Biocatalyst Typical Conversion (%) Enantiomeric Excess (ee %)
Kinetic Resolution of AmineIsopropenyl acetateCandida rugosa Lipase~50>96
Kinetic Resolution of AmineIsopropyl acetateImmobilized Candida antarctica Lipase B~44>99 rsc.org

This table presents representative data for the enzymatic kinetic resolution of similar chiral amines to illustrate the potential for developing sustainable synthetic routes for this compound.

Exploration of New Catalytic Applications as a Ligand or Organocatalyst Precursor

The inherent chirality and the presence of both hydrogen-bond donor (N-H) and acceptor (C=O) functionalities in this compound make it an intriguing candidate for development into novel chiral ligands and organocatalysts.

The amide moiety can coordinate to metal centers, and the chiral environment provided by the 1-(4-bromophenyl)ethyl group can induce asymmetry in metal-catalyzed reactions. Future research could explore the synthesis of bidentate ligands by functionalizing the phenyl ring, for example, through palladium-catalyzed cross-coupling reactions at the bromine position. Such ligands could find applications in asymmetric hydrogenation, C-H activation, or allylic substitution reactions. The development of chiral N,P ligands from similar backbones has shown promise in iridium-catalyzed reactions. researchgate.net

Furthermore, the amide itself can act as a chiral organocatalyst. Chiral amides and their derivatives have been successfully employed in a range of transformations, including Brønsted acid catalysis. nih.gov For instance, chiral phosphoric acids derived from amino acids have proven effective in the asymmetric oxidation of N-acyl sulfenamides. nih.gov It is conceivable that this compound could be a precursor to a new class of chiral Brønsted acid or hydrogen-bond-donating catalysts. The development of chiral 4-N,N-dialkylaminopyridine derivatives from chiral amines has also led to effective acyl-transfer catalysts. researchgate.net

Potential Catalytic Role Derived Catalyst Type Potential Applications
Chiral LigandBidentate P,N or N,N ligandsAsymmetric Hydrogenation, Asymmetric Allylation
Organocatalyst PrecursorChiral Brønsted AcidAsymmetric Oxidations, Friedel-Crafts Reactions
Organocatalyst PrecursorChiral Hydrogen-Bond DonorMichael Additions, Diels-Alder Reactions

This table outlines potential catalytic applications that could be explored by leveraging the structure of this compound.

Integration into Advanced Flow Chemistry Systems for Continuous Production

The shift from batch to continuous manufacturing is a major trend in the pharmaceutical and fine chemical industries, driven by the need for safer, more efficient, and scalable processes. rsc.org this compound is an ideal candidate for production within advanced flow chemistry systems.

Future research will likely focus on developing a "telescoped" continuous process that integrates the synthesis and purification steps. For example, a flow system could be designed where the enzymatic resolution of racemic 1-(4-bromophenyl)ethylamine occurs in a packed-bed reactor containing an immobilized lipase. rsc.org The output from this reactor, containing the (S)-amine and the (R)-amide, could then be passed through a separation unit, followed by an in-line acylation of the (S)-amine to yield the final product. rsc.orgacs.org Such integrated systems minimize manual handling, reduce waste, and allow for precise control over reaction parameters, leading to higher yields and purity. acs.org

The development of novel reactor designs and in-line purification techniques, such as continuous liquid-liquid extraction or crystallization, will be crucial for the successful implementation of these processes. rsc.org The use of organic solvents in flow systems with immobilized enzymes has also been shown to be effective, potentially enhancing substrate solubility and simplifying downstream processing. nih.gov

Design and Synthesis of Next-Generation Chiral Scaffolds Derived from this Compound

This compound is not just a target molecule but also a valuable starting point for the synthesis of more complex, high-value chiral scaffolds. The presence of the bromo-functionalized aromatic ring provides a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents.

Future research in this area will focus on utilizing the compound as a chiral building block in the synthesis of novel pharmaceutical intermediates and other functional molecules. For example, intramolecular reactions could be designed to construct novel heterocyclic systems. The asymmetric synthesis of tricyclic compounds has been achieved through intramolecular Diels-Alder reactions of optically active N-substituted furfurylamines, demonstrating how chirality can be transferred to multiple new stereocenters. capes.gov.br

Furthermore, the development of N-C axially chiral compounds is a rapidly growing area of research, with applications in catalysis and materials science. mdpi.com The sterically demanding 1-(4-bromophenyl)ethyl group could be used to control the atropisomerism of biaryl systems synthesized via cross-coupling reactions. This could lead to the creation of novel N-N or N-C axially chiral ligands and catalysts. researchgate.net The synthesis of such complex chiral architectures from a readily available starting material like this compound represents a significant and exciting future prospect.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterElectrochemical Bromination Acetylation
SolventAcetonitrileDCM
Catalyst/ReagentNaBr, Pt electrodeAcetic anhydride
Temperature25°C0–5°C
Reaction Time6 hours2 hours

Advanced: How can contradictions in spectroscopic data during characterization be resolved?

Answer:
Contradictions often arise in NMR or mass spectrometry (MS) due to polymorphism or solvent effects. Mitigation strategies include:

  • NMR : Use deuterated solvents (e.g., CDCl3) and compare with literature data. For example, the acetamide proton (NH) appears at δ 6.2–6.5 ppm in CDCl3, while aromatic protons (4-bromophenyl) resonate at δ 7.4–7.6 ppm .
  • X-ray Diffraction (XRD) : Resolve ambiguities by determining crystal structure. A recent study reported a polymorph with space group P2₁2₁2₁ and R factor 0.038, confirming the (S)-configuration .
  • High-Resolution MS (HRMS) : Validate molecular ion ([M+H]⁺) at m/z 242.0254 (calculated for C₁₀H₁₂BrNO⁺) .

Basic: What spectroscopic methods confirm the structure and stereochemistry of this compound?

Answer:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). Key signals include:
    • Acetamide methyl: δ 2.1 ppm (1H NMR), δ 22.5 ppm (13C NMR).
    • Chiral center (C-1): δ 4.3–4.5 ppm (1H NMR), δ 55.2 ppm (13C NMR) .
  • IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ .
  • Polarimetry : Measure specific rotation ([α]D²⁵ = -15° to -20° in methanol) to verify (S)-configuration .

Advanced: How do polymorphic forms of this compound impact bioavailability in pharmacological studies?

Answer:
Polymorphs exhibit varying solubility and dissolution rates. For example:

  • Form I (monoclinic, P2₁/c): Lower solubility (0.12 mg/mL in PBS) due to tight crystal packing.
  • Form II (orthorhombic, P2₁2₁2₁): Higher solubility (0.35 mg/mL) .
    Methodology :
  • DSC/TGA : Identify thermal transitions (Form I melts at 160°C; Form II at 145°C).
  • In vitro dissolution : Use USP Apparatus II (50 rpm, 37°C) to correlate polymorph with bioavailability .

Advanced: How does stereochemistry influence enzyme binding in this compound?

Answer:
The (S)-configuration enhances steric complementarity with hydrophobic enzyme pockets. For example:

  • Kinase Inhibition Assays : (S)-enantiomer shows 10-fold higher IC₅₀ (0.5 µM) compared to (R)-enantiomer (5 µM) in EGFR inhibition studies .
  • Molecular Docking : MD simulations (e.g., AutoDock Vina) reveal hydrogen bonding between the acetamide NH and Thr830 in EGFR .

Q. Table 2: Binding Affinity Data

EnantiomerTarget EnzymeKi (µM)Technique
(S)EGFR0.5Fluorescence assay
(R)EGFR5.0Fluorescence assay

Basic: What analytical techniques validate chiral purity during scale-up synthesis?

Answer:

  • Chiral HPLC : Use a Chiralcel® OD-H column (hexane:ethanol 80:20) to separate enantiomers (retention times: (S)-form = 12.3 min; (R)-form = 14.7 min) .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220 nm (negative for (S)-enantiomer) .

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(S)-N-(1-(4-Bromophenyl)ethyl)acetamide
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Reactant of Route 2
(S)-N-(1-(4-Bromophenyl)ethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.